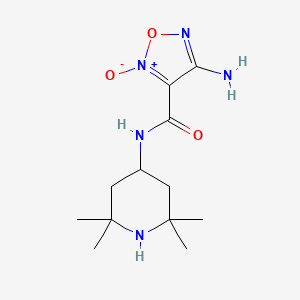![molecular formula C21H21ClN4O2 B11488973 1-(3-chloro-2-methylphenyl)-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11488973.png)
1-(3-chloro-2-methylphenyl)-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a fused pyrimidine ring system. Its systematic name is quite a mouthful, but we can break it down:
- The core structure consists of a tetrahydropyrimido[4,5-d]pyrimidine scaffold.
- The substituents include a 3-chloro-2-methylphenyl group and a 1-phenylethyl group.
- It has potential applications in various fields due to its unique structure and reactivity.
Preparation Methods
- One common synthetic route involves reacting benzimidazole with an appropriate methylating agent (such as iodomethane) to obtain the desired compound .
- Safety precautions are essential during its synthesis, as it involves handling potentially hazardous reagents.
Chemical Reactions Analysis
- This compound can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction of the carbonyl group could yield a corresponding alcohol.
Substitution: The chlorine atom can be replaced by other nucleophiles.
- Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
- Major products depend on reaction conditions and substituent positions.
Scientific Research Applications
Chemistry: As a versatile building block, it participates in the synthesis of more complex molecules.
Biology: It might exhibit biological activity, making it relevant for drug discovery.
Medicine: Research could explore its potential as a therapeutic agent.
Industry: Its applications could extend to materials science or catalysis.
Mechanism of Action
- The exact mechanism remains speculative, but it likely interacts with specific molecular targets or pathways.
- Further studies are needed to elucidate its effects.
Comparison with Similar Compounds
- Similar compounds include other pyrimidine derivatives or heterocycles.
- Uniqueness lies in its specific substitution pattern and fused ring system.
Properties
Molecular Formula |
C21H21ClN4O2 |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)-6-(1-phenylethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H21ClN4O2/c1-13-17(22)9-6-10-18(13)26-19-16(20(27)24-21(26)28)11-25(12-23-19)14(2)15-7-4-3-5-8-15/h3-10,14,23H,11-12H2,1-2H3,(H,24,27,28) |
InChI Key |
VVKVGHYPNQKSHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C3=C(CN(CN3)C(C)C4=CC=CC=C4)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B11488903.png)

![2-{[(4-fluorophenyl)carbonyl]amino}-5-iodo-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B11488911.png)
![Methyl 3-({3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzoate](/img/structure/B11488913.png)
![Ethyl 3-(4-methoxyphenyl)-3-({[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]carbonyl}amino)propanoate](/img/structure/B11488914.png)
![1-[4-(3-Methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B11488926.png)
![N-(3,5-dimethoxybenzyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11488927.png)
![4-cyano-N-(4-fluorophenyl)-3-methylpyrido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B11488932.png)
![1-(2-chloro-10H-phenothiazin-10-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B11488938.png)
![Cyclopenta[c]pyrazole-1-acetamide, 1,4,5,6-tetrahydro-N-(tricyclo[3.3.1.1(3,7)]dec-1-ylmethyl)-3-(trifluoromethyl)-](/img/structure/B11488939.png)
![2-Fluoro-5-({4-[(furan-2-ylcarbonyl)amino]-3-methoxyphenyl}sulfamoyl)benzoic acid](/img/structure/B11488946.png)
![(1Z)-1-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B11488961.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propan-2-yl}-4-methoxybenzamide](/img/structure/B11488968.png)
![1-{2-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-(pyridin-2-ylsulfanyl)ethanone](/img/structure/B11488971.png)
